molecular formula C11H9F13INO B1625281 N-(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl)iodoacetamide CAS No. 852527-50-5

N-(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl)iodoacetamide

Cat. No. B1625281
M. Wt: 545.08 g/mol
InChI Key: SAQMTNGZQLPXJU-UHFFFAOYSA-N
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Description

N-(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl)iodoacetamide, commonly known as TDFNI, is a chemical compound that is widely used in scientific research. It is a derivative of iodoacetamide and is mainly used in protein labeling and modification studies.

Mechanism Of Action

TDFNI modifies proteins by reacting with the thiol group of cysteine residues. The reaction results in the covalent attachment of the TDFNI molecule to the protein. This modification can affect the structure and activity of the protein, leading to changes in its function. TDFNI is also known to inhibit the activity of some enzymes by modifying their active site cysteine residues.

Biochemical And Physiological Effects

TDFNI can modify the structure and activity of proteins, leading to changes in their function. This modification can be used to study the role of specific proteins in biological processes. TDFNI is also known to inhibit the activity of some enzymes, which can be used to study enzyme function and regulation.

Advantages And Limitations For Lab Experiments

The advantages of using TDFNI in lab experiments include its specificity for cysteine residues, its ability to modify proteins in complex mixtures, and its ability to inhibit enzyme activity. The limitations of using TDFNI include its potential for non-specific labeling, its potential to modify multiple cysteine residues in a protein, and its potential for toxicity.

Future Directions

There are several future directions for the use of TDFNI in scientific research. One direction is the development of new labeling and modification strategies using TDFNI. Another direction is the use of TDFNI in the study of protein-protein interactions and signaling pathways. Additionally, the use of TDFNI in drug discovery and development is an area of future research. Overall, TDFNI has great potential for advancing our understanding of biological processes and for the development of new therapeutics.

Scientific Research Applications

TDFNI is widely used in scientific research as a protein labeling and modification reagent. It reacts with the thiol group of cysteine residues in proteins, resulting in the covalent attachment of the TDFNI molecule to the protein. This labeling allows for the identification and isolation of specific proteins in complex mixtures. TDFNI is also used in protein structure and function studies, as it can modify the structure and activity of proteins.

properties

IUPAC Name

2-iodo-N-(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F13INO/c12-6(13,2-1-3-26-5(27)4-25)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h1-4H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQMTNGZQLPXJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CNC(=O)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F13INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20464266
Record name 2-Iodo-N-(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

545.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl)iodoacetamide

CAS RN

852527-50-5
Record name 2-Iodo-N-(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl)iodoacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl)iodoacetamide
Reactant of Route 2
N-(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl)iodoacetamide
Reactant of Route 3
N-(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl)iodoacetamide
Reactant of Route 4
N-(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl)iodoacetamide
Reactant of Route 5
N-(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl)iodoacetamide
Reactant of Route 6
Reactant of Route 6
N-(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl)iodoacetamide

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